Butyl N-acetylglycinate
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Overview
Description
Butyl N-acetylglycinate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is also known as glycine, N-acetyl-, butyl ester. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Butyl N-acetylglycinate can be synthesized through several methods. One common synthetic route involves the esterification of N-acetylglycine with butanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Butyl N-acetylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl N-acetylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a building block in the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of Butyl N-acetylglycinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Butyl N-acetylglycinate can be compared with other similar compounds such as:
N-acetylglycine: A simpler analog without the butyl ester group.
Butyl acetate: Another ester with different functional groups and applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
2743-44-4 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
butyl 2-acetamidoacetate |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-12-8(11)6-9-7(2)10/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
IJJLPLVWJYWZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNC(=O)C |
Origin of Product |
United States |
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